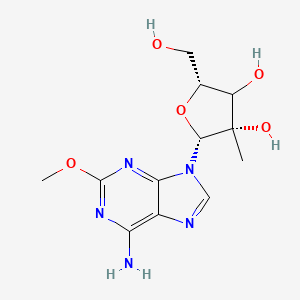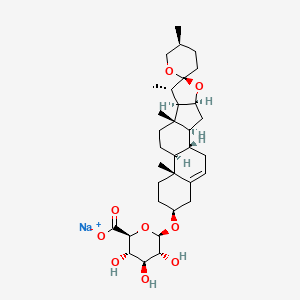![molecular formula C29H36N4O4 B12398183 (4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WM382 is a potent, orally active dual inhibitor of plasmepsin IX and plasmepsin X, two aspartic proteases essential to the life cycle of the malaria parasite, Plasmodium falciparum . This compound has shown significant efficacy against multiple stages of the malaria parasite’s life cycle, including blood, mosquito, and liver stages . WM382 represents a promising advancement in the search for new antimalarial agents, especially in the face of increasing resistance to existing treatments .
Chemical Reactions Analysis
WM382 undergoes various chemical reactions, primarily involving its interaction with plasmepsin IX and plasmepsin X . The compound’s inhibitory mechanism involves binding to the active sites of these proteases, causing rigidity and distortion of the proteases’ characteristic twist notion . This interaction prevents the maturation of proteins required for the parasite’s invasion, development, and egress . Common reagents and conditions used in these reactions include the use of specific inhibitors and controlled in vitro environments .
Scientific Research Applications
WM382 has been extensively studied for its potential in treating malaria . Its dual inhibitory action against plasmepsin IX and plasmepsin X makes it effective against multiple stages of the malaria parasite’s life cycle . This compound has shown efficacy in preclinical models, including mouse infection models, where it inhibited the growth of Plasmodium falciparum and Plasmodium knowlesi . Additionally, WM382’s excellent resistance profile makes it a valuable tool in the ongoing battle against malaria .
Mechanism of Action
WM382 exerts its effects by inhibiting plasmepsin IX and plasmepsin X, which are essential for the malaria parasite’s life cycle . These proteases are involved in the invasion of erythrocytes, egress from cells, and maturation of proteins required for replication . By binding to the active sites of these proteases, WM382 disrupts these critical processes, effectively halting the parasite’s development and spread .
Comparison with Similar Compounds
WM382 is unique in its dual inhibitory action against both plasmepsin IX and plasmepsin X . Similar compounds include 49c, another dual inhibitor of plasmepsin IX and plasmepsin X . Both compounds form stable conformations within the active pockets of the proteases, causing rigidity and preventing the characteristic twist notion typical of all plasmepsins . WM382’s robust in vivo efficacy and excellent resistance profile set it apart as a promising candidate for malaria treatment .
Properties
Molecular Formula |
C29H36N4O4 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(4R)-4-(2-amino-4,4-diethyl-6-oxo-5H-pyrimidin-1-yl)-N-[(4S)-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3,4-dihydro-2H-chromene-6-carboxamide |
InChI |
InChI=1S/C29H36N4O4/c1-5-29(6-2)17-25(34)33(27(30)32-29)22-13-14-36-23-12-11-18(15-20(22)23)26(35)31-21-16-28(3,4)37-24-10-8-7-9-19(21)24/h7-12,15,21-22H,5-6,13-14,16-17H2,1-4H3,(H2,30,32)(H,31,35)/t21-,22+/m0/s1 |
InChI Key |
ZSZSSSHEMYULPX-FCHUYYIVSA-N |
Isomeric SMILES |
CCC1(CC(=O)N(C(=N1)N)[C@@H]2CCOC3=C2C=C(C=C3)C(=O)N[C@H]4CC(OC5=CC=CC=C45)(C)C)CC |
Canonical SMILES |
CCC1(CC(=O)N(C(=N1)N)C2CCOC3=C2C=C(C=C3)C(=O)NC4CC(OC5=CC=CC=C45)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)




![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)



![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)




